molecular formula C10H11BrClN B578182 1-(2-Bromo-4-chlorophenyl)pyrrolidine CAS No. 1352630-63-7

1-(2-Bromo-4-chlorophenyl)pyrrolidine

Cat. No.: B578182
CAS No.: 1352630-63-7
M. Wt: 260.559
InChI Key: LBQLMUKOIACDRG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)pyrrolidine has a wide range of applications in scientific research, including:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Preparation Methods

The synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of halogenated phenyl and pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQLMUKOIACDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742724
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352630-63-7
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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